

Physicochemical Properties of 2,7-Diisopropylnaphthalene: A Technical Guide

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Compound of Interest

Compound Name: 2,7-Diisopropylnaphthalene

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Introduction

2,7-Diisopropylnaphthalene is an aromatic hydrocarbon belonging to the class of naphthalenes substituted with two isopropyl groups. As a member of the diisopropylnaphthalene (DIPN) isomer mixture, it finds application as a solvent, particularly in carbonless copy paper.^[1] Understanding its physicochemical properties is crucial for its application in various industrial and research settings, including its potential use as a starting material in chemical synthesis. This technical guide provides a comprehensive overview of the known physicochemical properties of **2,7-Diisopropylnaphthalene**, supported by experimental protocols and logical workflows.

Core Physicochemical Properties

The physicochemical properties of **2,7-Diisopropylnaphthalene** are summarized in the tables below. These values have been aggregated from various chemical databases and literature sources. It is important to note that some of the data, particularly thermodynamic properties, are calculated rather than experimentally determined.

General and Physical Properties

Property	Value	Unit	Source(s)
Molecular Formula	C ₁₆ H ₂₀	-	[2] [3] [4]
Molecular Weight	212.33	g/mol	[2] [3] [4]
Appearance	Colorless, clear liquid	-	[5] [6]
Boiling Point	280 (at 22 mmHg)	°C	[5]
Normal Boiling Point (Calculated)	620.22	K	[2]
Normal Melting (Fusion) Point (Calculated)	324.24	K	[2]
Density	0.95	g/cm ³	[5]
Refractive Index	1.5660 - 1.5680	-	[5] [6]

Solubility and Partitioning

Property	Value	Unit	Source(s)
Solubility in Water (log ₁₀ WS, Calculated)	-5.65	mol/l	[2]
Solubility in Organic Solvents	Slightly soluble in Acetone, Hexanes, Methanol	-	[5]
Octanol/Water Partition Coefficient (logP, Calculated)	5.087	-	[2]

Thermodynamic Properties (Calculated)

Property	Value	Unit	Source(s)
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	278.76	kJ/mol	[2]
Enthalpy of Formation at Standard Conditions ($\Delta_f H^\circ_{\text{gas}}$)	20.53	kJ/mol	[2]
Enthalpy of Fusion at Standard Conditions ($\Delta_{\text{fus}} H^\circ$)	20.43	kJ/mol	[2]
Enthalpy of Vaporization at Standard Conditions ($\Delta_{\text{vap}} H^\circ$)	55.67	kJ/mol	[2]
Critical Temperature (T_c)	844.42	K	[2]
Critical Pressure (P_c)	2081.22	kPa	[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **2,7-Diisopropylnaphthalene** are not readily available in the public domain. However, standard methodologies for aromatic hydrocarbons can be applied.

Determination of Boiling Point

The boiling point of liquid aromatic hydrocarbons like **2,7-Diisopropylnaphthalene** can be determined using a distillation apparatus.

Protocol:

- A sample of **2,7-Diisopropylnaphthalene** is placed in a distillation flask.
- The flask is heated, and the temperature of the vapor is monitored with a thermometer.

- The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded as the boiling point. For measurements at pressures other than atmospheric pressure, a vacuum distillation setup is used.

Determination of Density

The density of liquid **2,7-Diisopropylnaphthalene** can be measured using a pycnometer or a digital density meter.

Protocol (using a pycnometer):

- The mass of a clean, dry pycnometer is accurately determined.
- The pycnometer is filled with the sample, and its mass is measured again.
- The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., water).
- The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

Protocol:

- A few drops of the **2,7-Diisopropylnaphthalene** sample are placed on the prism of the refractometer.
- The instrument is calibrated, and the refractive index is read directly from the scale or digital display.
- The temperature at which the measurement is taken should be controlled and recorded, as the refractive index is temperature-dependent.

Determination of Solubility

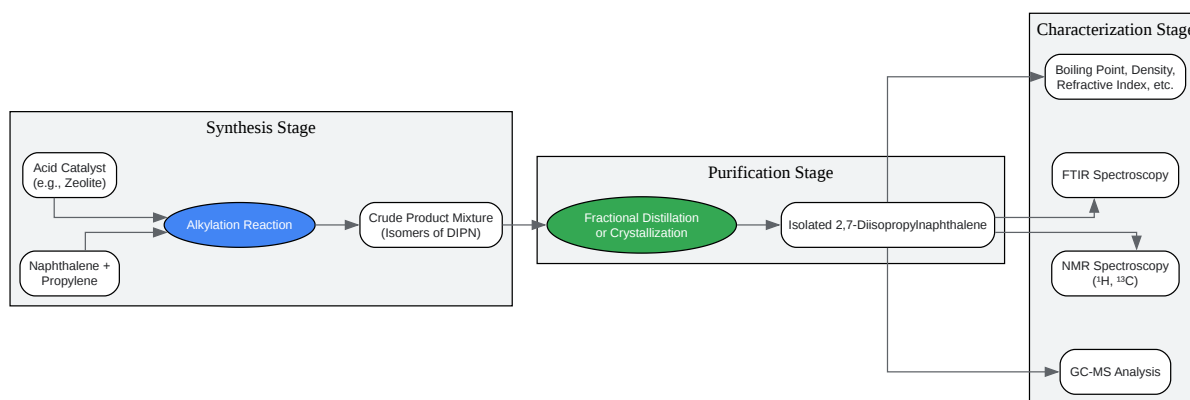
The solubility of **2,7-Diisopropylnaphthalene** in various solvents can be determined by the equilibrium saturation method.

Protocol:

- An excess amount of **2,7-Diisopropylnaphthalene** is added to a known volume of the solvent (e.g., water, acetone, hexanes).
- The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
- The saturated solution is then filtered to remove the undissolved solute.
- The concentration of **2,7-Diisopropylnaphthalene** in the filtrate is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Logical and Experimental Workflows

As **2,7-Diisopropylnaphthalene** is typically produced through the alkylation of naphthalene, a general workflow for its synthesis and subsequent characterization is presented below.



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Caption: A generalized workflow for the synthesis, purification, and characterization of **2,7-Diisopropylnaphthalene**.

Conclusion

This technical guide provides a consolidated overview of the physicochemical properties of **2,7-Diisopropylnaphthalene**. While experimentally determined data for this specific isomer can be limited, the provided information, based on aggregated data and established analytical protocols for aromatic hydrocarbons, serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. Further experimental validation of the calculated properties is encouraged for applications requiring high precision.

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